1-(3,3-Difluorocyclobutyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

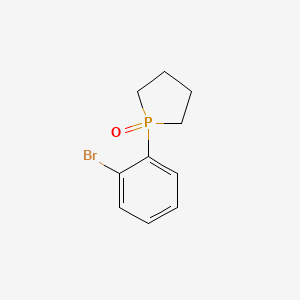

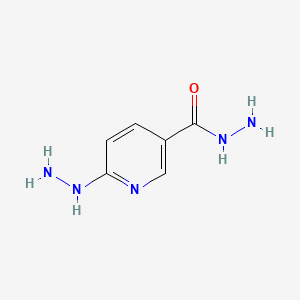

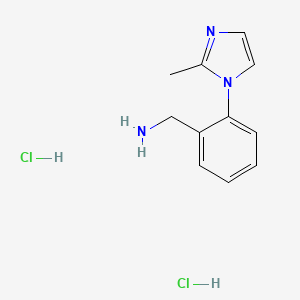

“1-(3,3-Difluorocyclobutyl)piperazine” is a chemical compound with the molecular formula C8H14F2N2 . It has a molecular weight of 176.21 . It is a research use only product .

Molecular Structure Analysis

The InChI code for “1-(3,3-Difluorocyclobutyl)piperazine” is 1S/C8H14F2N2/c9-8(10)5-7(6-8)12-3-1-11-2-4-12/h7,11H,1-6H2 . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación

Oncology Applications

Researchers have designed analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers in oncology. These modifications aimed to enhance the molecule's utility by reducing its lipophilic character, which is believed to improve its entry into tumor cells without compromising its affinity for receptor subtypes (Abate et al., 2011).

Antipsychotic Treatment

Compounds derived from piperazine have been explored for their potential as atypical antipsychotics. For example, a series of piperazine, ethanediamine, and piperidine derivatives were investigated for their efficacy in inhibiting apomorphine-induced climbing and hyperactivity in mice, indicative of antipsychotic efficacy. This research has led to the development of highly potent 7-[3-(1-piperidinyl)propoxy]chromenones with an atypical antipsychotic profile, which suggests a reduced induction of extrapyramidal side effects in humans (Bolós et al., 1996).

Serotonin Receptor Studies

Studies have shown that certain piperazine derivatives can act as serotonin receptor agonists. For instance, 1-(m-Trifluoromethylphenyl)-piperazine was found to inhibit the specific binding of tritiated serotonin to membranes from rat brain in vitro and to decrease serotonin turnover in vivo, indicating its potential as a serotonin receptor agonist (Fuller et al., 1978).

Adenosine Receptor Antagonism

Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists, with significant implications for the treatment of Parkinson's disease. This research demonstrates the potential for these compounds to be developed into orally active therapeutic agents (Vu et al., 2004).

Anti-Mycobacterial Activity

Piperazine serves as a versatile scaffold in the development of potent anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research underscores the importance of piperazine in medicinal chemistry for developing new anti-TB molecules (Girase et al., 2020).

Propiedades

IUPAC Name |

1-(3,3-difluorocyclobutyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2/c9-8(10)5-7(6-8)12-3-1-11-2-4-12/h7,11H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZMGPVGSMJLNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2CC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827158.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827159.png)

![1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B2827160.png)

![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2827174.png)